Cycloheptanone, 3-ethynyl- (9CI)
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Overview
Description
Cycloheptanone, 3-ethynyl- (9CI) is an organic compound with the molecular formula C9H12O It belongs to the family of cyclic ketones and features a seven-membered carbon ring with an ethynyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-ethynyl- (9CI) can be synthesized through several methods. One common approach involves the cyclization and decarboxylation of suberic acid (1,8-octanedioic acid) or its esters in the gas phase at high temperatures (400 – 450°C) over alumina doped with zinc oxide or cerium oxide . This method yields cycloheptanone, which can then be further modified to introduce the ethynyl group at the third carbon position.
Industrial Production Methods
Industrial production of Cycloheptanone, 3-ethynyl- (9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as fractional distillation and the use of molecular sieves to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 3-ethynyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cycloheptanone derivatives.
Scientific Research Applications
Cycloheptanone, 3-ethynyl- (9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cycloheptanone, 3-ethynyl- (9CI) exerts its effects involves interactions with specific molecular targets and pathways The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules
Comparison with Similar Compounds
Cycloheptanone, 3-ethynyl- (9CI) can be compared with other cyclic ketones such as cyclohexanone and cyclooctanone. While these compounds share similar structural features, the presence of the ethynyl group in Cycloheptanone, 3-ethynyl- (9CI) imparts unique reactivity and properties. This makes it distinct and valuable for specific applications in research and industry.
List of Similar Compounds
- Cyclohexanone
- Cyclooctanone
- Cyclopentanone
These compounds, like Cycloheptanone, 3-ethynyl- (9CI), are used as intermediates in organic synthesis and have various applications in different fields.
Properties
CAS No. |
155222-53-0 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethynylcycloheptan-1-one |
InChI |
InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(10)7-8/h1,8H,3-7H2 |
InChI Key |
LXMDZJYIYVSWTH-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCC(=O)C1 |
Canonical SMILES |
C#CC1CCCCC(=O)C1 |
Synonyms |
Cycloheptanone, 3-ethynyl- (9CI) |
Origin of Product |
United States |
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